(2,2-Diethoxyethyl)(p-tolyl)sulfane
Overview
Description
(2,2-Diethoxyethyl)(p-tolyl)sulfane: is a chemical compound with the molecular formula C13H20O2S and a molecular weight of 240.36 g/mol . This compound is known for its broad range of applications in various fields of research and industry. It is also referred to by other names such as 4-(Methylphenylthio)acetaldehyde diethyl acetal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)(p-tolyl)sulfane involves the reaction of 4-methylthiophenol with 2,2-diethoxyacetaldehyde in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of polyphosphoric acid and anhydrous toluene as solvents . The reaction mixture is stirred vigorously at elevated temperatures (100-130°C) for an extended period (18-19 hours) to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (2,2-Diethoxyethyl)(p-tolyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Thiols: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: (2,2-Diethoxyethyl)(p-tolyl)sulfane is used as a building block in organic synthesis. It is employed in the preparation of various sulfur-containing compounds and intermediates.
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)(p-tolyl)sulfane involves its interaction with molecular targets through its sulfur atom. The compound can undergo nucleophilic attack or electrophilic addition reactions, depending on the nature of the reactants and conditions. The sulfur atom in the compound can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Uniqueness: (2,2-Diethoxyethyl)(p-tolyl)sulfane is unique due to its specific structure, which includes both ethoxy and tolyl groups attached to a sulfur atom. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGWUVOCUTQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426730 | |
Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51830-50-3 | |
Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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